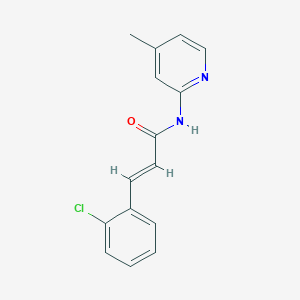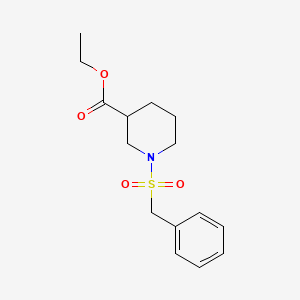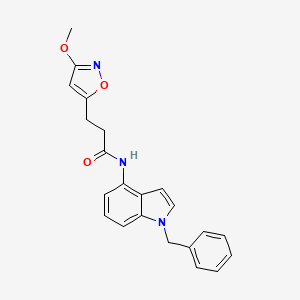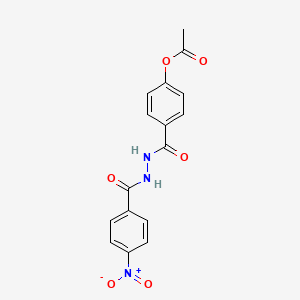
(E)-3-(2-Chloro-phenyl)-N-(4-methyl-pyridin-2-yl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group and a pyridyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 4-methyl-2-pyridinecarboxamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-BROMOPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-3-(2-FLUOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(E)-3-(2-METHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
(E)-3-(2-CHLOROPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-8-9-17-14(10-11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-10H,1H3,(H,17,18,19)/b7-6+ |
InChI Key |
XBOOJPHCCDFOQZ-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016660.png)
![2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016662.png)

![5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11016671.png)


![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016690.png)

![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11016700.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11016715.png)
![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11016731.png)
